molecular formula C12H19NO3S2 B2362768 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide CAS No. 1448073-72-0

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide

Cat. No.: B2362768
CAS No.: 1448073-72-0
M. Wt: 289.41
InChI Key: FNQQCUAOZVOIBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.

Scientific Research Applications

Biocatalytic Production of Drug Metabolites

Biocatalysis has been applied to the synthesis of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, such as LY451395. This approach uses microbial-based surrogate biocatalytic systems, specifically Actinoplanes missouriensis, to produce metabolites for structural characterization. This method supports the full structure elucidation of metabolites, offering an alternative to traditional mass spectrometric analysis and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Antiproliferative Agents

Research into sulfonamide derivatives for antiproliferative activity has led to the synthesis of a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145, with some showing significant antiproliferative effects. This highlights the potential of such compounds in cancer treatment research (Pawar et al., 2018).

Surface-Active Properties of Zwitterionic Surfactants

The synthesis and characterization of sulfobetaine-type zwitterionic gemini surfactants, through reactions involving 1,3-propane sultone, have been studied for their physicochemical properties. These surfactants exhibit significant surface activity, including micelle formation, which could be relevant for applications in detergents, emulsifiers, and in enhancing drug delivery mechanisms (Yoshimura et al., 2006).

Electronic Transport in Polymer Films

Poly(azomethine sulfone)s synthesized from bis(4-chlorophenyl)sulfone and bisphenols have been studied for their semiconducting properties. These polymers, when formed into thin films, exhibit potential for electronic applications, showcasing the diverse utility of sulfonamide derivatives in material science (Rusu et al., 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve understanding how the compound interacts with biological molecules and the biochemical pathways it affects .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-3-8-18(15,16)13-9-12(14)10-4-6-11(17-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQCUAOZVOIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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